REACTION_CXSMILES
|
Cl[C:2]1[C:3]2[N:4]([C:8]([CH:17]3[CH2:20][CH2:19][CH2:18]3)=[N:9][C:10]=2[C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH:5]=[CH:6][N:7]=1.ClC1C(C(NC(C2CCC2)=O)C2C=CC=CC=2)=[N:24]C=CN=1.O=P(Cl)(Cl)Cl>>[CH:17]1([C:8]2[N:4]3[CH:5]=[CH:6][N:7]=[C:2]([NH2:24])[C:3]3=[C:10]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)[N:9]=2)[CH2:20][CH2:19][CH2:18]1
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Name
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8-Chloro-3-cyclobutyl-1-phenylimidazo[1,5-a]pyrazine
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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ClC=1C=2N(C=CN1)C(=NC2C2=CC=CC=C2)C2CCC2
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Name
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cyclobutanecarboxylic acid [(3-chloropyrazin-2-yl)-phenylmethyl]-amide
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Quantity
|
710 mg
|
Type
|
reactant
|
Smiles
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ClC=1C(=NC=CN1)C(C1=CC=CC=C1)NC(=O)C1CCC1
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Name
|
|
Quantity
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15 mL
|
Type
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reactant
|
Smiles
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O=P(Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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55 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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POCl3 was evaporated in vacuo
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Type
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ADDITION
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Details
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a cold solution of NH3 in i-PrOH (2M, 15 mL) was added until pH
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Type
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CUSTOM
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Details
|
rotary evaporation
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Type
|
CUSTOM
|
Details
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to remove excess solvent
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Type
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CUSTOM
|
Details
|
the layers were separated
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with EtOAc (4×50 mL)
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Type
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WASH
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Details
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The combined organic layers were washed with NaHCO3 sat. aq. sol. (2×50 mL) and brine (1×50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous MgSO4
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Type
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FILTRATION
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Details
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filtered
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Type
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FILTRATION
|
Details
|
Sample was purified by filtration through a silica gel plug with 10% EtOAc
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Type
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CONCENTRATION
|
Details
|
CH2Cl2 (250 mL) and filtrate was concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC1)C1=NC(=C2N1C=CN=C2N)C2=CC=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.125 mmol | |
AMOUNT: MASS | 602.9 mg | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |